2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole
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Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to the phenyl ring, which is further connected to the benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole typically involves the condensation of 4-ethoxy-3-methoxyaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures ranging from 100°C to 150°C for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its bioactive properties.
Industry: It is utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
- 2-(4-Ethoxyphenyl)-1,3-benzothiazole
- 2-(4-Methoxy-3-ethoxyphenyl)-1,3-benzothiazole
Comparison: Compared to its analogs, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring
Properties
CAS No. |
56048-61-4 |
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Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-13-9-8-11(10-14(13)18-2)16-17-12-6-4-5-7-15(12)20-16/h4-10H,3H2,1-2H3 |
InChI Key |
QXMWJYWXNBSOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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